molecular formula C13H15Cl4N3O2S B12020840 2-CL-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)acetamide CAS No. 406915-47-7

2-CL-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)acetamide

Cat. No.: B12020840
CAS No.: 406915-47-7
M. Wt: 419.2 g/mol
InChI Key: FFAWIBUNMWBLKQ-UHFFFAOYSA-N
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Description

2-CL-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)acetamide is a complex organic compound with the molecular formula C13H15Cl4N3O2S and a molecular weight of 419.159 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and an ethoxyanilino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CL-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2,2-trichloroethylamine with 4-ethoxyaniline in the presence of a carbothioylating agent . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-CL-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2-CL-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CL-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CL-N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple chlorine atoms and ethoxyanilino group make it particularly versatile for various applications in research and industry .

Properties

CAS No.

406915-47-7

Molecular Formula

C13H15Cl4N3O2S

Molecular Weight

419.2 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C13H15Cl4N3O2S/c1-2-22-9-5-3-8(4-6-9)18-12(23)20-11(13(15,16)17)19-10(21)7-14/h3-6,11H,2,7H2,1H3,(H,19,21)(H2,18,20,23)

InChI Key

FFAWIBUNMWBLKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl

Origin of Product

United States

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